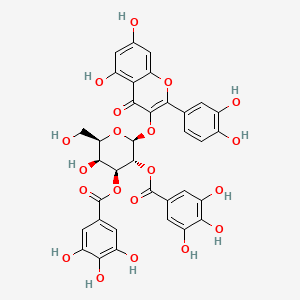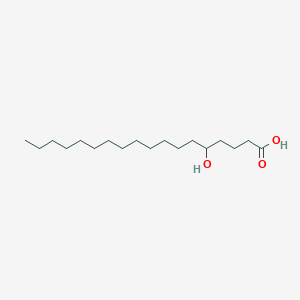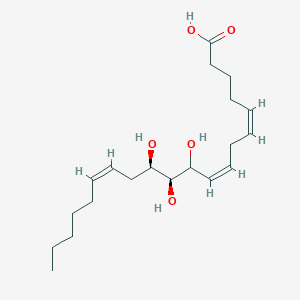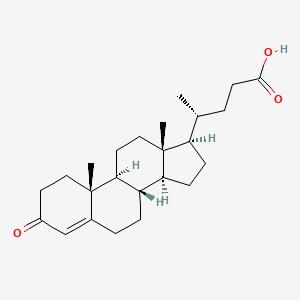
Nonaprenyl-4-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-3-all-trans-nonaprenylbenzoic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid substituted at position 3 by a nonaprenyl group. It is a monohydroxybenzoic acid and an olefinic compound. It is a conjugate acid of a 4-hydroxy-3-all-trans-nonaprenylbenzoate.
Wissenschaftliche Forschungsanwendungen
Ubiquinone Biosynthesis
Nonaprenyl-4-hydroxybenzoate plays a critical role in the biosynthesis of ubiquinone, an essential component in cellular energy production. Kalén et al. (1990) found that this compound transferase, an enzyme involved in ubiquinone biosynthesis, is primarily located in the endoplasmic reticulum-Golgi system of rat liver. The study highlights the enzyme's specific activity in various subcellular fractions, emphasizing its significant role in ubiquinone-9 synthesis (Kalén et al., 1990).
Enzymatic Synthesis
Gupta and Rudney (1985) explored 4-hydroxybenzoate polyprenyltransferase, a key enzyme in ubiquinone synthesis, using nonaprenyl pyrophosphate as a polyprenyl side chain source. Their research provides insights into the enzymatic process combining the benzoquinone ring precursor with the polyisoprenoid side chain, producing 3-polyprenyl-4-hydroxybenzoate, a precursor to ubiquinone (Gupta & Rudney, 1985).
Metabolic Studies in Mitochondria
Nishino and Rudney (1977) studied the properties of 4-hydroxybenzoate: polyprenyl transferase in rat and guinea pig liver mitochondria. They found that detergents like Triton X-100 can alter the biosynthetic pattern, leading to a preference for decaprenyl pyrophosphate over nonaprenyl in the presence of solanesyl pyrophosphate and isopentenyl pyrophosphate (Nishino & Rudney, 1977).
Role in Heart Metabolism
Yamamoto et al. (1989) identified regulatory sites in ubiquinone biosynthesis in the perfused rat heart. The study demonstrated that the isolated heart could incorporate p-hydroxybenzoate into ubiquinones and other lipids, including 3-nonaprenyl 4-hydroxybenzoate. This finding suggests potential regulatory steps in the biosynthetic pathway of ubiquinone in the heart (Yamamoto et al., 1989).
Eigenschaften
CAS-Nummer |
38332-13-7 |
|---|---|
Molekularformel |
C52H78O3 |
Molekulargewicht |
751.2 g/mol |
IUPAC-Name |
4-hydroxy-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzoic acid |
InChI |
InChI=1S/C52H78O3/c1-40(2)19-11-20-41(3)21-12-22-42(4)23-13-24-43(5)25-14-26-44(6)27-15-28-45(7)29-16-30-46(8)31-17-32-47(9)33-18-34-48(10)35-36-49-39-50(52(54)55)37-38-51(49)53/h19,21,23,25,27,29,31,33,35,37-39,53H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3,(H,54,55)/b41-21+,42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+ |
InChI-Schlüssel |
YKKKMRBEPIZPBH-XWEAJCOCSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)C(=O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)O)C)C)C)C)C)C)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)O)C)C)C)C)C)C)C)C)C |
Synonyme |
3-nonaprenyl-4-hydroxybenzoate PPHB-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


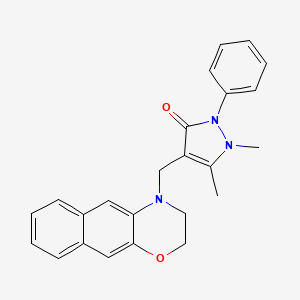
![4-amino-5-[(E)-2-bromovinyl]-1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one](/img/structure/B1236030.png)


![(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B1236035.png)
![methyl 2-[(5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-9-en-16-yl]acetate](/img/structure/B1236036.png)
![1-[[(6R,7R)-2-Carboxy-7-[[2-[(Z)-(2-hydroxy-2-oxo-1,1-dimethylethoxy)imino]-2-(2-aminothiazole-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-ene]-3-ylmethyl]pyridinium](/img/structure/B1236037.png)

